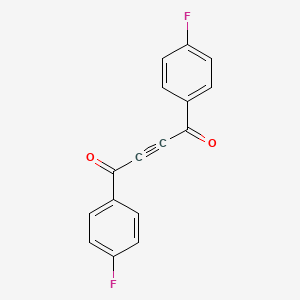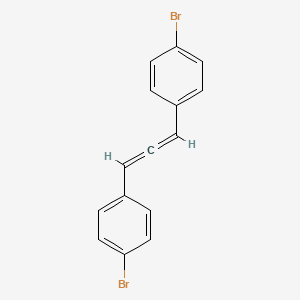
Quinoline, 5-bromo-7,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-bromo-7,8-dimethoxy- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-bromo-7,8-dimethoxyquinoline, can be achieved through several methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Pfitzinger reaction, which entails the condensation of isatin and a ketone in an alkaline medium . Additionally, the bromination of quinoline derivatives can be carried out using bromine or a brominating agent like N-bromosuccinimide .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as employing eco-friendly catalysts and solvent-free conditions, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5-bromo-7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (bromine, chlorine), N-halosuccinimides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological activities and chemical properties .
Scientific Research Applications
Quinoline, 5-bromo-7,8-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of quinoline, 5-bromo-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of bromine and methoxy groups can enhance its binding affinity to target proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-8-methoxyquinoline
- 6,8-dibromo-1,2,3,4-tetrahydroquinoline
- 5,7-dibromo-8-methoxyquinoline
Uniqueness
Quinoline, 5-bromo-7,8-dimethoxy- is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
170959-57-6 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-bromo-7,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-6-8(12)7-4-3-5-13-10(7)11(9)15-2/h3-6H,1-2H3 |
InChI Key |
MHBMOGUOXIDSRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C=CC=NC2=C1OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)




![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
